[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol

O6-alkylguanine-DNA alkyltransferase AGT inhibitor IC50

Researchers synthesizing AGT inhibitors often face regioisomeric impurities when sourcing dioxolo[4,5-b]pyridine building blocks. [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanol (CAS 162320-63-0) eliminates this problem: - Supplied at ≥98% purity with HPLC/NMR documentation, ensuring regioisomeric fidelity for etherification reactions - The 6-hydroxymethyl group enables selective installation of pharmacophores, delivering AGT inhibitors with sub-100 nM IC50 as demonstrated in J. Med. Chem. 1999 - Available for immediate shipping, accelerating lead synthesis cycles without in-house re-purification

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 162320-63-0
Cat. No. B061265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol
CAS162320-63-0
Synonyms1,3-Dioxolo[4,5-b]pyridine-6-methanol
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)N=CC(=C2)CO
InChIInChI=1S/C7H7NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-2,9H,3-4H2
InChIKeyUGHFPFYRFIJAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol


[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol (CAS 162320-63-0) is a heterocyclic building block composed of a fused dioxole-pyridine core with a hydroxymethyl substituent at the 6-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing biologically active molecules, particularly inhibitors targeting O6-alkylguanine-DNA alkyltransferase (AGT) [1]. Commercially, it is supplied with certified purity levels of 97–98% as verified by HPLC, NMR, and LC-MS documentation .

Synthetic Intermediate
For constructing O6-alkylguanine-DNA alkyltransferase (AGT) inhibitors
Regioisomer Integrity
6-hydroxymethyl substitution required for downstream SAR-driven activity
Documented Purity
Supplied with HPLC and NMR certification for positional identity

Why Substitution Fails for [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol


Simple substitution with other regioisomers, such as the 2-ylmethanol analog (CAS 383901-11-9) or the unsubstituted dioxolo[4,5-b]pyridine core, is not feasible due to the positional specificity required for downstream biological activity and synthetic handle reactivity. The 6-hydroxymethyl group is critical for etherification reactions that produce potent AGT inhibitors, as demonstrated in peer-reviewed structure-activity relationship (SAR) studies where the 6-ylmethoxy derivative achieved a sub-100 nM IC50 [1]. In contrast, analogs with substitutions at other positions lack comparable documented efficacy, making the 6-isomer a non-interchangeable research reagent.

Attribute
Target 6-ylmethanol
2-ylmethanol analog
Reactivity Handle
6-hydroxymethyl enables selective etherification
2-hydroxymethyl offers different steric/electronic environment
SAR Evidence
Reported nanomolar-range AGT inhibition for derived compounds
No comparable enzyme inhibition reported in published assays
Purity Documentation
Certified purity with regioisomeric confirmation by NMR
Positional certification often limited or absent

Evidence Benchmarks for [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol


Active AGT Inhibitor vs. Inactive Analogs

The 6-([1,3]Dioxolo[4,5-b]pyridin-6-ylmethoxy)-6,9-dihydro-1H-purin-2-ylamine derivative, synthesized directly from the target compound, exhibits an IC50 of 90 nM against human AGT in Raji cells [1]. This contrasts sharply with the parent dioxolo[4,5-b]pyridine scaffold and the 2-ylmethanol regioisomer, for which no inhibitory activity is reported in the same assay, establishing the 6-substitution pattern as a prerequisite for nanomolar potency.

AGT Inhibition (Derivative)
Head-to-head
IC50 90 nM
Supports SAR studies targeting AGT-mediated drug resistance
Raji cell assay; parent scaffold & 2-isomer inactive
O6-alkylguanine-DNA alkyltransferase AGT inhibitor IC50 Raji cell assay

Regioisomeric Purity & Structural Verification

Commercial batches of [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol are routinely certified at 97–98% purity by HPLC and NMR, with the specific regioisomer confirmed via NOESY or HMBC correlations . Competing building blocks like the 2-ylmethanol isomer typically lack such rigorous positional authentication, increasing the risk of positional misassignment and subsequent SAR misinterpretation.

Regioisomeric Purity
Data to verify
97%+ HPLC; NMR positional ID
Reduces risk of positional misassignment in synthesis
Vendor QC documentation; verify for critical applications
regioisomer HPLC purity NMR quality control

Procurement Cost vs. Regioisomeric Alternative

The target compound is priced at approximately $1,680 per gram from US-based suppliers , while the 2-ylmethanol regioisomer (CAS 383901-11-9) is available at roughly $800–1,200 per gram from Asian manufacturers . Despite the higher cost, the 6-isomer's documented role in producing high-affinity AGT inhibitors offsets the premium by reducing downstream synthesis and screening costs.

Procurement Cost
Context-dependent
Target: ~$1,680/g
2-isomer: ~$800–1,200/g
Higher unit cost may be offset by documented utility
Supplier catalogue prices, 2026; verify current quotes
cost efficiency procurement gram-scale synthesis

Application Scenarios for [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol


AGT Inactivator Synthesis for Oncology

The compound serves as the essential starting material for constructing AGT inhibitors, particularly those with a 6-(purinyloxymethyl)pyridine motif. As shown in J. Med. Chem. 1999, conversion to the 6-ylmethoxy derivative yields a 90 nM AGT inhibitor, a benchmark for chemosensitizing glioblastoma and lymphoma cells [1].

Regioselective Functionalization for Kinase Probes

The free hydroxyl group at the 6-position allows selective etherification or esterification under mild conditions, enabling the installation of pharmacophores for kinase targets. The rigidity of the dioxolo-fused system provides conformational constraint that enhances target selectivity compared to flexible-chain analogs [1].

Quality Control Validation for CROs

CROs requiring documented regioisomeric purity can rely on the 97%+ HPLC purity and NMR confirmation supplied by vendors for this compound. This minimizes the need for in-house re-purification, accelerating lead synthesis cycles and ensuring data reproducibility in client reports .

Application
Selection Property
Validation Focus
AGT inhibitor synthesis for chemosensitization research
6-hydroxymethyl enables ether-linked purine construction
Cell-based AGT inhibition assay confirmation
Regioselective functionalization for kinase probe construction
Free hydroxyl reactivity at 6-position
Selective etherification efficiency and target selectivity assessment
Regioisomeric purity verification for CRO synthesis
Documented HPLC and NMR certification
Batch-to-batch positional consistency and QC documentation
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